molecular formula C15H14N2O B3840673 N'-(3-methylbenzylidene)benzohydrazide

N'-(3-methylbenzylidene)benzohydrazide

Cat. No.: B3840673
M. Wt: 238.28 g/mol
InChI Key: UOAZLSKJQCOKMQ-LFIBNONCSA-N
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Description

“N’-(3-methylbenzylidene)benzohydrazide” is a chemical compound that belongs to the class of hydrazones . Hydrazones are a class of compounds in organic chemistry that have a wide range of biological properties and pharmaceutical activity, including antibacterial, analgesic, antioxidant, anticonvulsant, anticancer, antitrypanosomal, and anti-inflammatory activity .


Synthesis Analysis

The synthesis of N’-(3-methylbenzylidene)benzohydrazide derivatives can be achieved through a one-pot reaction of phthalide, hydrazine hydrate, and aldehyde . This method is efficient, catalyst-free, and environmentally friendly, providing a wide range of desired compounds in moderate to excellent yields .


Molecular Structure Analysis

The molecular structure of N’-(3-methylbenzylidene)benzohydrazide derivatives can be determined using single-crystal X-ray determination . The structure of these compounds is stabilized by intermolecular O–H···O and/or N–H···O hydrogen bonds and weak π···π interactions .


Chemical Reactions Analysis

The key step in the chemical reaction involving N’-(3-methylbenzylidene)benzohydrazide derivatives is the deprotonation of the cyanohydrin intermediate, which effects a polarity change of the aldehyde - the formerly electrophilic carbonyl carbon becomes nucleophilic .


Physical and Chemical Properties Analysis

The physical and chemical properties of N’-(3-methylbenzylidene)benzohydrazide can be determined using various spectroscopic techniques such as HREI-MS and 1H-NMR .

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Biological Activity : A variety of Schiff base compounds, including N'-(3-methylbenzylidene)benzohydrazide derivatives, have demonstrated notable antibacterial and antifungal properties. They are effective against various bacterial and fungal strains, with varying minimum inhibitory concentrations (Sirajuddin et al., 2013). Another study confirmed the antibacterial activity of similar compounds against common bacterial strains like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Lei et al., 2015).

Antioxidant and DNA Interaction

  • Antioxidant Activity : Certain derivatives have shown significant antioxidant activity. These activities are often comparable to standard antioxidants like ascorbic acid, indicating their potential in oxidative stress-related applications (Sirajuddin et al., 2013).
  • DNA Binding : The interaction with DNA, specifically through an intercalative mode, suggests potential applications in genetic research and therapy (Sirajuddin et al., 2013).

Corrosion Inhibition

  • Industrial Applications : Hydrazone derivatives, including those related to this compound, have been studied for their potential as corrosion inhibitors, particularly for mild steel in acidic solutions. This has significant implications for industrial maintenance and longevity (Lgaz et al., 2020).

Synthesis and Structural Analysis

  • Chemical Synthesis and Characterization : Studies have focused on the synthesis and crystal structure analysis of various derivatives, providing a foundation for understanding their chemical properties and potential applications (Meng et al., 2014).

Cancer Research

  • Anticancer Potential : Some derivatives have been evaluated for theircytotoxic properties against different cancer cell lines. For instance, a particular derivative exhibited potent inhibitory effects against leukemia and cervix carcinoma cell lines, indicating potential for anticancer applications (Katiyar et al., 2015).

Molecular Docking Studies

  • Drug Development : Molecular docking studies of these compounds, particularly in relation to their interaction with proteins such as xanthine oxidase, have provided insights into their potential as drug candidates for various diseases (Ardjani & Mekelleche, 2017).

Additional Applications

  • Tubulin Polymerization Inhibition : Some compounds in this category have been found to inhibit tubulin polymerization, a process critical in cell division, which adds another layer to their potential as anticancer agents (Sirisoma et al., 2009).

Mechanism of Action

While the exact mechanism of action for N’-(3-methylbenzylidene)benzohydrazide is not specified in the retrieved papers, hydrazones, in general, have been found to exhibit a wide range of biological activities. For example, some hydrazones have been found to inhibit α-glucosidase, an enzyme that catalyzes the hydrolysis of carbohydrates into absorbable glucose monomers .

Safety and Hazards

While specific safety and hazard information for N’-(3-methylbenzylidene)benzohydrazide was not found in the retrieved papers, it’s important to handle all chemical substances with care, following appropriate safety protocols. Always refer to the Safety Data Sheet (SDS) for the specific compound for detailed information .

Future Directions

The future directions for research on N’-(3-methylbenzylidene)benzohydrazide and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals. For example, the development of potent α-glucosidase inhibitors is an attractive subject among researchers . Additionally, the green, one-pot three-component reaction for the construction of N’-(3-methylbenzylidene)benzohydrazide derivatives could be further optimized and expanded to synthesize other hydrazone derivatives .

Properties

IUPAC Name

N-[(E)-(3-methylphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-12-6-5-7-13(10-12)11-16-17-15(18)14-8-3-2-4-9-14/h2-11H,1H3,(H,17,18)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAZLSKJQCOKMQ-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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